1-Propoxybut-2-yne-1,4-diol

Description

Properties

CAS No. |

90332-48-2 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-propoxybut-2-yne-1,4-diol |

InChI |

InChI=1S/C7H12O3/c1-2-6-10-7(9)4-3-5-8/h7-9H,2,5-6H2,1H3 |

InChI Key |

YDVYSCCQIHSTMK-UHFFFAOYSA-N |

Canonical SMILES |

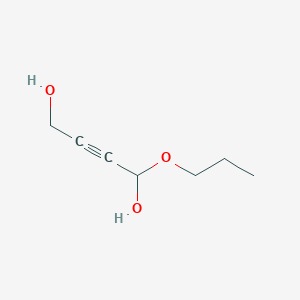

CCCOC(C#CCO)O |

Origin of Product |

United States |

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

1-Propoxybut-2-yne-1,4-diol (C₇H₁₂O₃) features a but-2-yne backbone with hydroxyl groups at positions 1 and 4, modified by a propoxy (-OCH₂CH₂CH₃) substituent at position 1. The alkyne moiety (C≡C) imposes linear geometry, while the hydroxyl and ether groups enable hydrogen bonding and nucleophilic reactivity.

Reactivity Profile

The compound’s synthetic utility arises from three reactive sites:

Classical Etherification Approaches

Williamson Ether Synthesis

The Williamson method remains the most widely reported route, leveraging the nucleophilic displacement of a hydroxyl group by a propoxide ion.

Procedure

- Substrate : 2-Butyne-1,4-diol (1 equiv).

- Propylating agent : Propyl bromide (1.2 equiv) or propyl tosylate (1.1 equiv).

- Base : NaOH (2.5 equiv) in anhydrous THF or DMF.

- Conditions : 60–80°C, 12–24 hr under nitrogen.

Mechanism

The reaction proceeds via deprotonation of the C1 hydroxyl to form an alkoxide, which attacks the electrophilic propylating agent in an SN2 mechanism.

Yield Optimization

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Max 68% |

| Solvent polarity | DMF > THF | +15% yield |

| Propyl bromide ratio | 1.2:1 | Prevents di-etherification |

Catalytic Methods

Acid-Catalyzed Propylation

Phosphoric acid (H₃PO₄) or Amberlyst-15 catalyzes the direct reaction between 2-butyne-1,4-diol and propanol:

Reaction :

HOCH₂C≡CCH₂OH + CH₃CH₂CH₂OH → HOCH₂C≡CCH₂OCH₂CH₂CH₃ + H₂O

Conditions :

Enzymatic and Green Chemistry Approaches

Lipase-Mediated Transesterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes propyl ester formation followed by hydrolysis:

Steps :

- Esterification :

HOCH₂C≡CCH₂OH + CH₃CH₂COOPr → HOCH₂C≡CCH₂OCOCH₂CH₃ + PrOH - Hydrolysis :

HOCH₂C≡CCH₂OCOCH₂CH₃ → HOCH₂C≡CCH₂OCH₂CH₂CH₃ + CO₂

Advantages :

Industrial-Scale Production Challenges

Purification Issues

The product’s polarity complicates distillation. Industrial workflows employ:

- Crystallization : From ethyl acetate/hexane (mp 32–34°C)

- Chromatography : Silica gel (eluent: CH₂Cl₂/MeOH 9:1)

Chemical Reactions Analysis

Types of Reactions

1-Propoxybut-2-yne-1,4-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.

Reduction: Hydrogenation of the alkyne group can yield saturated diols.

Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Hydrogenation typically uses catalysts such as Raney nickel or palladium on carbon (Pd/C).

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Saturated diols.

Substitution: Halogenated derivatives.

Scientific Research Applications

1-Propoxybut-2-yne-1,4-diol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on cellular processes.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism by which 1-Propoxybut-2-yne-1,4-diol exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares 1-propoxybut-2-yne-1,4-diol (inferred properties) with structurally related diols, emphasizing substituent effects on applications, reactivity, and physical properties.

Structural and Functional Comparisons

Table 1: Key Properties of Selected Diols

Key Findings:

Reactivity: 2-Butyne-1,4-diol undergoes hydrogenation to butane-1,4-diol in supercritical CO₂, highlighting its utility in green chemistry . Brominated derivatives like 2,3-dibromo-2-butene-1,4-diol exhibit electrophilic reactivity, enabling applications in agrochemical synthesis .

Applications: 2-Butyne-1,4-diol is a precursor for adhesives, flame retardants, and natural product synthesis (e.g., (−)-amphidinolide P) . 1-Phenylbut-2-yne-1,4-diol and pyridinyl analogs show promise in drug discovery due to aromatic substituents enhancing bioactivity . The propoxy variant could serve as a surfactant or monomer for flexible polymers, leveraging its ether linkage for improved solubility in nonpolar media .

Physicochemical Properties :

- Substituted diols like 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol exhibit distinct crystal packing due to steric and electronic effects of substituents .

- 1-Propoxybut-2-yne-1,4-diol ’s molecular weight (C₇H₁₂O₃: ~144.17 g/mol) and logP (~0.5, estimated) would exceed those of 2-butyne-1,4-diol (C₄H₆O₂: 86.09 g/mol; logP ~−0.3) , suggesting enhanced lipophilicity.

Metabolic and Toxicological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.